molecular formula C25H27N3O4S B314098 ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B314098
M. Wt: 465.6 g/mol
InChI Key: GOBSRCPJVUUBTE-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-2-{[5-(diethylamino)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the furan ring: The furan ring can be introduced via a condensation reaction with a suitable aldehyde.

    Final esterification: The carboxylate group is introduced through esterification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the thiazolopyrimidine core.

    Reduction: Reduction reactions can occur at the carbonyl groups or the double bonds within the molecule.

    Substitution: Various substitution reactions can take place, especially at the diethylamino group or the phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, thiazolopyrimidines are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar properties, making it a subject of interest in drug discovery.

Medicine

Medicinally, compounds like ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE are explored for their therapeutic potential. They may act on specific molecular targets to treat various diseases.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their diverse reactivity makes them suitable for various applications.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE would depend on its specific interactions with biological targets. Typically, such compounds may:

    Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with receptors: Modulating signal transduction pathways.

    Disrupt cellular processes: Leading to cell death or altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Furan derivatives: Compounds containing the furan ring with various functional groups.

    Pyrimidine derivatives: Compounds with modifications on the pyrimidine ring.

Uniqueness

The uniqueness of ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and structural features. This unique arrangement may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

ethyl (2E)-2-[[5-(diethylamino)furan-2-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H27N3O4S/c1-5-27(6-2)20-14-13-18(32-20)15-19-23(29)28-22(17-11-9-8-10-12-17)21(24(30)31-7-3)16(4)26-25(28)33-19/h8-15,22H,5-7H2,1-4H3/b19-15+

InChI Key

GOBSRCPJVUUBTE-XDJHFCHBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(O1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4

SMILES

CCN(CC)C1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4

Origin of Product

United States

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